N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Scientific Research Applications
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
Target of Action
Chembl4577500, like many other bioactive molecules, interacts with specific targets in the body to exert its effects . The primary targets of Chembl4577500 are yet to be identified. These targets play crucial roles in various biological processes and are often proteins or enzymes that the compound can bind to, thereby modulating their activity.
Mode of Action
The mode of action of Chembl4577500 involves its interaction with its targets. When Chembl4577500 binds to its target, it can either enhance or inhibit the target’s activity, leading to changes in the downstream biological processes . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
Chembl4577500 likely affects certain biochemical pathways. These pathways are a series of chemical reactions that take place within a cell, and the compound’s interaction with its target can lead to changes in these reactions . The affected pathways and their downstream effects are subject to ongoing research.
Pharmacokinetics
Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Chembl4577500 determine its bioavailability, i.e., the proportion of the drug that enters the circulation and is able to have an active effect. Detailed pharmacokinetic studies of Chembl4577500 are needed to outline these properties .
Action Environment
The action, efficacy, and stability of Chembl4577500 can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions for the compound . Understanding these influences can help optimize the use of Chembl4577500 and improve its therapeutic effectiveness.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the progress of the reactions and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide include other heterocyclic compounds with similar ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-3-34-21-7-5-4-6-18(21)25-22(31)15-30-24(32)28-12-13-29-20(23(28)27-30)14-19(26-29)16-8-10-17(33-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMPFUPFXEDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.